Salvinolone

Descripción general

Descripción

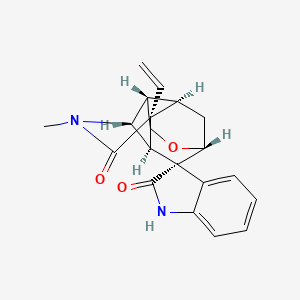

Salvinolone is a compound that shows potent activity against Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) with an IC50 of 47.6 μM against the HL-60 tumor cell line for 72 hours .

Synthesis Analysis

The total synthesis of Salvinolone is achieved in seven steps starting from the readily available enone .Aplicaciones Científicas De Investigación

Immune System Regulation

Salvinolone, along with other compounds derived from Salvia miltiorrhiza (Danshen), has been studied for its effects on the immune system. Research indicates that Salvinolone can influence the immune response by increasing the index of immune organs, regulating the number and function of immune cells, and releasing immunoreactive substances . This suggests potential applications in treating autoimmune diseases and enhancing overall immune health.

Safety And Hazards

Propiedades

IUPAC Name |

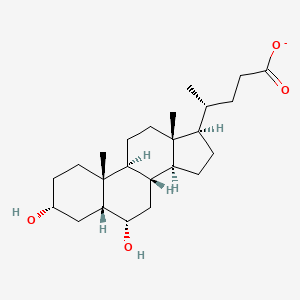

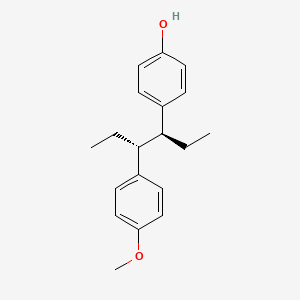

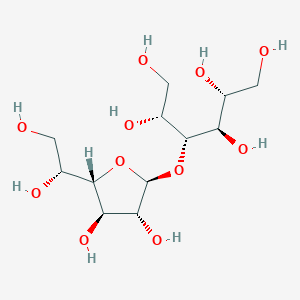

(4aS)-5,6-dihydroxy-1,1,4a-trimethyl-7-propan-2-yl-3,4-dihydro-2H-phenanthren-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O3/c1-11(2)12-9-13-14(21)10-15-19(3,4)7-6-8-20(15,5)16(13)18(23)17(12)22/h9-11,22-23H,6-8H2,1-5H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPADGWOASIJKSB-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C2C(=C1)C(=O)C=C3C2(CCCC3(C)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C2C(=C1)C(=O)C=C3[C@@]2(CCCC3(C)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Salvinolone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Salvinolone and where is it found?

A1: Salvinolone is a polyoxygenated aromatic tricyclic diterpene originally isolated from the roots of Salvia prionitis. [] It has also been found in other plant species, including Taxodium distichum (bald cypress) cones [] and Clerodendrum kaichianum. []

Q2: What is the chemical structure of Salvinolone?

A2: While the exact molecular formula and weight are not provided in the abstracts, its structure is described as a tricyclic diterpene with multiple oxygen atoms. The core structure consists of an abietane skeleton, featuring an aromatic ring and various functional groups. [, , , ] Notably, Salvinolone was once mistakenly identified as "montbretol" due to limitations in earlier spectroscopic techniques. []

Q3: Has Salvinolone been synthesized in the lab?

A3: Yes, several research groups have reported the total synthesis of (±)-Salvinolone. [, , ] These syntheses typically utilize readily available starting materials like 3-fisopropoxy-5,5-dimethyl-2-cyclohexenone and employ key reactions such as alkylation and intramolecular Friedel-Crafts reactions. [] One approach used (+)-dehydroabietic acid as a starting point to achieve the synthesis. [, ]

Q4: What biological activities have been reported for Salvinolone?

A4: Salvinolone has shown promising in vitro antibacterial activity. [] Additionally, in a study screening various diterpenoids from Taxodium distichum, Salvinolone exhibited notable inhibitory activity against prolyl oligopeptidase (POP), an enzyme involved in various physiological processes. []

Q5: Are there any studies on the structure-activity relationship (SAR) of Salvinolone?

A5: While dedicated SAR studies focusing solely on Salvinolone are not explicitly mentioned in the provided abstracts, researchers have investigated the SAR of abietane-type diterpenoids, the broader class to which Salvinolone belongs. [] These studies aim to correlate structural modifications with observed biological activities, providing insights for designing more potent and selective derivatives.

Q6: How is Salvinolone purified from natural sources?

A6: One study successfully isolated Salvinolone from Salvia prattii roots using a combination of non-aqueous hydrophilic solid-phase extraction followed by preparative high-performance liquid chromatography. [] This method yielded Salvinolone with high purity (>98%), demonstrating its effectiveness for large-scale preparation.

Q7: What is the significance of the unified short synthesis using radical cyclization?

A7: A recent study highlighted the use of a photoredox catalyst to achieve the synthesis of oxygenated tricyclic aromatic diterpenes, a class encompassing Salvinolone. [] This approach offers a shorter and potentially more efficient route compared to traditional methods, potentially paving the way for more accessible Salvinolone derivatives for further research.

Q8: What are the potential applications of Salvinolone's antibacterial activity?

A8: The efficient isolation of Salvinolone from Salvia prattii [] alongside its antibacterial properties [] suggests its potential as a natural antibacterial agent. Further research is needed to explore its efficacy against specific bacterial strains, potential mechanisms of action, and suitability for pharmaceutical or other applications.

Q9: Are there alternative compounds with similar activities to Salvinolone?

A9: Although not directly comparing alternatives to Salvinolone, the research on abietane-type diterpenoids from Taxodium distichum [, ] identified other compounds like taxodione and 14-deoxycoleon U with potent biological activities. These compounds could be considered as potential alternatives or lead to the development of new molecules with improved profiles.

Q10: What is the historical context of Salvinolone research?

A10: The research on Salvinolone reveals an interesting historical context with the misidentification of "montbretol" []. This highlights the evolution of analytical techniques in natural product chemistry. Early research focused on isolation and structural elucidation, [, , ] while more recent efforts explore total synthesis, [, , , ] biological activities, [, ] and potential applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(NZ)-N-[1-[4-[3-(1H-imidazol-5-yl)propoxy]phenyl]ethylidene]hydroxylamine](/img/structure/B1249297.png)

![5,7-dimethoxy-3-[6-[(2S,5R,7S)-7-methyl-1,6-dioxaspiro[4.4]nonan-2-yl]hexyl]-3H-2-benzofuran-1-one](/img/structure/B1249309.png)